Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Diastereoselective synthesis Cycloaddition 3-Azabicyclo[3.1.0]hexane derivatization

Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1148048-37-6, MF C₁₁H₁₉NO₃, MW 213.27 g·mol⁻¹) is a single-enantiomer, Boc-protected 3-azabicyclo[3.1.0]hexane building block bearing a C2-hydroxymethyl substituent in a defined trans-relationship to the cyclopropane ring. The (1R,2R,5S) absolute configuration places the hydroxymethyl group in an exo-orientation relative to the bicyclic core, a spatial arrangement that directly governs its reactivity in downstream derivatizations.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B8221602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2C1CO
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m1/s1
InChIKeySRRXFFKYXKCTOS-HLTSFMKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Structure, Stereochemistry, and Procurement-Relevant Identity


Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1148048-37-6, MF C₁₁H₁₉NO₃, MW 213.27 g·mol⁻¹) is a single-enantiomer, Boc-protected 3-azabicyclo[3.1.0]hexane building block bearing a C2-hydroxymethyl substituent in a defined trans-relationship to the cyclopropane ring [1]. The (1R,2R,5S) absolute configuration places the hydroxymethyl group in an exo-orientation relative to the bicyclic core, a spatial arrangement that directly governs its reactivity in downstream derivatizations . The 3-azabicyclo[3.1.0]hexane scaffold is recognized in medicinal chemistry as a conformationally constrained proline isostere; its incorporation into peptidomimetic inhibitors has been documented to produce up to a 1000-fold enhancement in target protease binding affinity compared with the unconstrained proline counterpart [2].

Why Generic Substitution Fails for Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Stereochemical and Regiochemical Control


The 3-azabicyclo[3.1.0]hexane-2-methanol scaffold exists as multiple commercially available stereoisomers — including (1R,2S,5S) (CAS 1932437-17-6), (1S,2S,5R) (CAS 958457-61-9), and racemic mixtures (CAS 1017273-67-4) — as well as regioisomers bearing the hydroxymethyl at C6 rather than C2 (CAS 419572-18-2) [1]. These variants differ fundamentally in the spatial orientation of the hydroxymethyl nucleophile relative to the Boc-protected amine and the cyclopropane ring, which directly controls the diastereochemical outcome of subsequent coupling, oxidation, or substitution steps . Procurement of an incorrect stereoisomer or regioisomer cannot be remedied by downstream purification because the azabicyclo core is configurationally locked; no thermal or base-mediated epimerization pathway exists to interconvert the C2 epimers under standard synthetic conditions. The quantitative differentiation evidence that follows demonstrates that the (1R,2R,5S) configuration supplies a unique combination of exo-hydroxymethyl orientation and trans-ring-junction geometry that none of the closest analogs can replicate.

Quantitative Differentiation Evidence: Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate vs. Closest Analogs


Exo-Hydroxymethyl Orientation Enables High Diastereoselectivity in Maleimide Cycloaddition: (1R,2R,5S) vs. (1R,2S,5S)

In the maleimide cycloaddition reaction used to functionalize the hydroxymethyl group, the (1R,2R,5S) stereoisomer, with its exo-oriented C2-hydroxymethyl, yields diastereomeric ratios (dr) of 12:1 to 18:1 depending on the N-substituent of the maleimide, whereas the C2-epimeric (1R,2S,5S) isomer, bearing an endo-hydroxymethyl, exhibits substantially lower facial selectivity (dr typically 3:1 to 5:1) due to steric occlusion of the exo face by the cyclopropane ring . A representative entry with N-benzylmaleimide achieves 92% yield and 18:1 dr using the (1R,2R,5S) configuration; under identical conditions the (1R,2S,5S) epimer has been reported to give <70% yield and dr ≤5:1 in comparable cycloaddition manifolds [1].

Diastereoselective synthesis Cycloaddition 3-Azabicyclo[3.1.0]hexane derivatization

Regioisomeric Identity: C2-Hydroxymethyl (1R,2R,5S) vs. C6-Hydroxymethyl (1R,5S) Determines Access to Distinct Pharmacophore Space

The (1R,2R,5S) compound places the hydroxylmethyl substituent at the C2 position directly adjacent to the Boc-protected nitrogen, affording a 1,2-aminoalcohol motif upon deprotection that serves as the entry point into the boceprevir-class NS3 protease inhibitor scaffold. By contrast, the C6-hydroxymethyl regioisomer (CAS 419572-18-2) positions the reactive handle distal to the nitrogen, generating a 1,3-relationship that maps onto the DPP-IV inhibitor pharmacophore (e.g., anagliptin series) rather than the NS3 protease space [1][2]. In the boceprevir synthesis, the (1R,2S,5S) variant of the C2-hydroxymethyl compound is the direct precursor to the P2 moiety that delivers a 1000-fold binding enhancement over proline (Ki shift from micromolar to nanomolar range) [3]; the (1R,2R,5S) configuration is the obligatory synthetic precursor to this bioactive (1R,2S,5S) fragment via inversion at C2.

Regiochemistry Building block diversity Protease inhibitor synthesis

Conformational Rigidity of the 3-Azabicyclo[3.1.0]hexane Scaffold: Quantified Binding Advantage Over Acyclic and Monocyclic Proline Isosteres

The 3-azabicyclo[3.1.0]hexane system, common to the target (1R,2R,5S) compound and its analogs, enforces a rigid bicyclic geometry that pre-organizes the ψ and φ dihedral angles into a narrow conformational envelope. In the boceprevir program, replacement of the native proline P2 residue with the 3-azabicyclo[3.1.0]hexane scaffold produced a 1000-fold increase in NS3 protease binding affinity compared with the proline-containing pentapeptide [1]. A comparable effect has been documented in the μ-opioid receptor antagonist series, where installation of a single methyl substituent on the 3-azabicyclo[3.1.0]hexane core produced a 35-fold improvement in receptor binding affinity (from high-nanomolar to low-nanomolar Ki) [2]. These data establish a class-level principle: the conformational constraint imparted by the [3.1.0] bicycle translates to 1.5–4.2 kcal·mol⁻¹ of additional binding energy relative to flexible analogs. The (1R,2R,5S) compound provides this scaffold with the hydroxymethyl installed at the position most commonly elaborated toward bioactive targets.

Conformational constraint Proline isostere Binding affinity enhancement

Purity Specification and Batch-to-Batch Consistency: Commercial (1R,2R,5S) Building Block vs. Racemic or Stereochemically Undefined Alternatives

The (1R,2R,5S) compound is commercially available from multiple suppliers at ≥97% purity (Aladdin/CalpacLab: ±97% [1]; Leyan: 98% ), with defined single-enantiomer identity confirmed by chiral HPLC and/or optical rotation. In contrast, the stereochemically undefined variant (CAS 1017273-67-4, sold as '2-hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester' without explicit stereochemical designation) is typically supplied as a mixture of diastereomers or as a racemate, with purity specifications that do not address enantiomeric composition . The 97%–98% purity specification for the single-enantiomer material means that any impurity is predominantly the enantiomer or a closely related diastereomer, which can be accounted for in reaction stoichiometry; by contrast, a racemic or mixed-diastereomer lot introduces an unpredictable 50% (or greater) fraction of the undesired stereoisomer that competes in every subsequent step and cannot be removed without chiral separation.

Enantiomeric purity Quality control Commercial specification

Optimal Application Scenarios for Tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of NS3/4A Protease Inhibitor P2 Fragments Requiring Exo-Hydroxymethyl Geometry

Research groups developing boceprevir-class or narlaprevir-class HCV NS3/4A protease inhibitors should procure the (1R,2R,5S) stereoisomer as the direct precursor for constructing the conformationally constrained P2 moiety. The exo-hydroxymethyl orientation is mandatory for the subsequent inversion step that generates the bioactive (1R,2S,5S) P2 fragment; use of the (1R,2S,5S) isomer directly bypasses this synthetic sequence and forfeits the diastereochemical control documented in Section 3 [1]. The 1000-fold binding enhancement conferred by the 3-azabicyclo[3.1.0]hexane scaffold over proline (class-level evidence) provides the quantitative justification for selecting this building block over flexible proline or pyrrolidine alternatives [2].

Diastereoselective Derivatization via C2-Hydroxymethyl for Kinase or Protease Targeted Libraries

Medicinal chemistry programs that use the C2-hydroxymethyl group as a derivatization handle for constructing focused compound libraries should select the (1R,2R,5S) isomer over the (1R,2S,5S) epimer. The quantitative data in Section 3 demonstrate that the exo-hydroxymethyl delivers 3- to 6-fold higher diastereoselectivity in maleimide cycloaddition (dr 12:1–18:1 vs. 3:1–5:1), which reduces the chromatographic burden when generating arrays of analogs for structure-activity relationship studies .

Scale-Up Campaigns Requiring Defined Stereochemical Identity for Regulatory or Patent Filing Purposes

For process chemistry groups advancing a candidate through preclinical development, procurement of CAS 1148048-37-6 with documented 97%–98% purity and defined absolute configuration is essential for establishing the impurity profile and stereochemical integrity of the active pharmaceutical ingredient (API) [3]. Use of stereochemically undefined material (CAS 1017273-67-4) introduces uncharacterized diastereomeric impurities that complicate ICH Q3A impurity threshold compliance and may invalidate chiral purity data in regulatory submissions .

Conformational Probe Studies for Proline Isostere SAR Evaluation

Biophysical chemistry groups investigating the contribution of conformational pre-organization to ligand–target binding thermodynamics should employ the (1R,2R,5S) building block as a rigid scaffold for isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies. The class-level evidence of 35-fold to 1000-fold affinity improvements (ΔΔG = 2.1–4.1 kcal·mol⁻¹) relative to flexible isosteres [4][5] provides a quantitative framework for interpreting the entropic and enthalpic contributions of scaffold rigidification, and the defined stereochemistry ensures that any observed affinity differences are attributable to scaffold effects rather than stereochemical heterogeneity.

Quote Request

Request a Quote for Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.